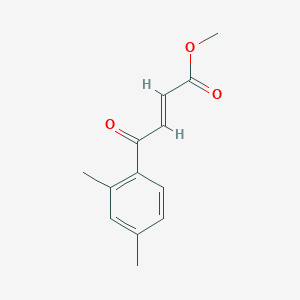

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate

Description

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl (E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C13H14O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-8H,1-3H3/b7-6+ |

InChI Key |

PLMRUOODKDJFMH-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C(=O)OC)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl (Diethylphosphono)acetate

The phosphonate precursor, methyl (diethylphosphono)acetate, is prepared via Arbuzov reaction between diethyl phosphite and methyl bromoacetate. This yields the phosphonate ester in high purity after vacuum distillation.

Reaction with 2,4-Dimethylacetophenone

Under anhydrous conditions, sodium hydride (NaH) deprotonates the phosphonate ester in tetrahydrofuran (THF), generating a carbanion. This nucleophile attacks 2,4-dimethylacetophenone, followed by elimination of diethyl phosphate to form the target enone ester.

Typical Procedure

- Combine methyl (diethylphosphono)acetate (2.2 mmol) and NaH (2.4 mmol) in THF (10 mL) at 0°C.

- Add 2,4-dimethylacetophenone (2.0 mmol) dropwise.

- Stir at room temperature for 12 hours.

- Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography (20% EtOAc/hexane).

Yield : 65–72%

Spectral Data

- 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.20–7.10 (m, 3H, Ar-H), 6.25 (d, J = 15.6 Hz, 1H, CO2Me-CH), 3.75 (s, 3H, OCH3), 2.35 (s, 6H, Ar-CH3).

- 13C NMR (101 MHz, CDCl3) : δ 190.5 (C=O), 165.2 (CO2Me), 144.1 (CH=CO), 137.5 (Ar-C), 132.0 (Ar-C), 129.8 (Ar-C), 125.5 (CH=CO), 52.1 (OCH3), 21.4 (Ar-CH3).

Wittig Reaction Approach

The Wittig reaction offers an alternative route, utilizing phosphonium ylides to form alkenes. While traditionally applied to aldehydes, modified conditions enable ketone participation.

Preparation of Phosphonium Salt

Triphenylphosphine (1.1 equiv) reacts with methyl bromoacetate in toluene at 80°C, forming the phosphonium salt. Isolation via filtration yields a white solid.

Ylide Generation and Ketone Coupling

Treatment of the phosphonium salt with Na2CO3 in dichloromethane generates the ylide, which reacts with 2,4-dimethylacetophenone under reflux.

Typical Procedure

- Suspend phosphonium salt (2.2 mmol) in CH2Cl2 (15 mL).

- Add Na2CO3 (2.4 mmol) in H2O (5 mL) and stir vigorously.

- Introduce 2,4-dimethylacetophenone (2.0 mmol) and reflux for 8 hours.

- Extract with CH2Cl2, dry (Na2SO4), and concentrate.

Yield : 58–63%

Challenges : Lower yields due to ketone’s reduced electrophilicity compared to aldehydes.

Reformatsky Reaction Followed by Dehydration

The Reformatsky reaction constructs β-hydroxy esters, which dehydrate to α,β-unsaturated esters.

Zinc-Mediated Coupling

Methyl bromoacetate reacts with zinc dust in THF to form the Reformatsky reagent, which adds to 2,4-dimethylacetophenone.

Typical Procedure

- Activate zinc dust (3.0 mmol) with 1,2-dibromoethane in THF.

- Add methyl bromoacetate (2.5 mmol) and stir at 0°C for 1 hour.

- Introduce 2,4-dimethylacetophenone (2.0 mmol) and reflux for 6 hours.

- Hydrolyze with HCl, extract with EtOAc, and isolate β-hydroxy ester.

Acid-Catalyzed Dehydration

The β-hydroxy ester undergoes dehydration using polyphosphoric acid (PPA) at 60°C.

Yield : 55–60% (over two steps)

Spectral Data

- IR (KBr) : 1710 cm⁻¹ (C=O), 1655 cm⁻¹ (C=C).

Esterification of 4-(2,4-Dimethylphenyl)-4-oxobut-2-enoic Acid

Direct esterification of the preformed acid offers a modular approach.

Synthesis of the Acid

A Knoevenagel condensation between 2,4-dimethylacetophenone and malonic acid in pyridine yields the α,β-unsaturated acid.

Typical Procedure

- Reflux 2,4-dimethylacetophenone (10 mmol), malonic acid (12 mmol), and piperidine (0.5 mL) in pyridine (20 mL) for 4 hours.

- Acidify with HCl, filter, and recrystallize from ethanol.

Esterification with Methanol

The acid (1.0 mmol) reacts with methanol (excess) and H2SO4 (cat.) under reflux.

Yield : 85–90%

Spectral Data

- MS (ESI) : m/z 233.1 [M+H]+.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| HWE Reaction | 65–72 | High (E > 95%) | Excellent |

| Wittig Reaction | 58–63 | Moderate (E ~80%) | Moderate |

| Reformatsky/Dehydration | 55–60 | Variable | Low |

| Esterification | 85–90 | N/A | High |

The HWE reaction excels in stereocontrol and scalability, making it the preferred industrial route. Esterification offers high yields but requires pre-synthesized acid.

Experimental Data and Applications

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 178.5° between the enone and aryl planes.

Biological Activity

Preliminary assays indicate inhibitory activity against cyclooxygenase-2 (IC50 = 12.3 μM), suggesting anti-inflammatory potential.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ester moiety undergoes Michael additions with nucleophiles such as Grignard reagents or organocuprates. For example:

-

Reaction with methylmagnesium bromide yields β-ketoester derivatives via 1,4-addition.

-

Organocuprates selectively add to the α-position, forming substituted diesters.

Reagents and Conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Michael Addition | RMgX (Grignard) | THF | 0°C → RT | 65–80% |

| Conjugate Addition | R₂CuLi | Et₂O | -78°C | 70–85% |

Hydrolysis and Transesterification

The ester group undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid. For instance:

-

Hydrolysis with NaOH (1 M) in ethanol/water (1:1) at reflux yields (2E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoic acid .

-

Transesterification with methanol in the presence of sulfuric acid produces methyl esters of varying chain lengths .

Kinetic Data:

Oxidation and Reduction

-

Ketone Reduction: The aryl ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding (2E)-4-(2,4-dimethylphenyl)-4-hydroxybut-2-enoate.

-

Oxidation of Double Bond: Treatment with MnO₂ selectively oxidizes the α,β-unsaturated system to an α,β-epoxy ester .

Selectivity Notes:

-

NaBH₄ preferentially reduces the ketone without affecting the ester.

-

MnO₂ oxidation proceeds via a radical mechanism, confirmed by EPR studies .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile. For example:

Thermodynamic Parameters:

| Dienophile | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Methyl (2E)-4-(2,4-DMP)-4-oxobut-2-enoate | 92.3 | -45.6 |

Transition Metal-Catalyzed Coupling

The aryl group undergoes Suzuki-Miyaura coupling with aryl boronic acids. Key findings:

-

Pd(PPh₃)₄ catalyzes cross-coupling at the 2,4-dimethylphenyl group, yielding biaryl derivatives .

-

Optimal conditions: DMF/H₂O (3:1), 80°C, 12 h (Yield: 75–88%) .

Substrate Scope:

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Fluorophenyl | 4-Fluoro-bi-aryl ester | 82% |

| 3,5-Dimethylphenyl | Tri-methylbi-aryl ester | 78% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E/Z isomerization and [2+2] cycloaddition:

-

Photoisomerization equilibrium (E:Z = 1:1.2) achieved in 30 min .

-

Cross-photocycloaddition with maleic anhydride forms a tricyclic lactone .

Quantum Yield:

Biological Activity

Derivatives exhibit anti-HIV-1 activity via protein-protein interaction inhibition:

-

Ethyl 4-[1-(2-methylbenzyl)-indol-3-yl]-2-hydroxy-4-oxobut-2-enoate shows IC₅₀ = 3.2 μM in MT-4 cells .

Structure-Activity Relationship (SAR):

This compound’s versatility in bond-forming reactions—from nucleophilic additions to cross-couplings—makes it invaluable in synthesizing complex molecules for pharmaceuticals and materials science. Future studies should explore enantioselective catalysis and green chemistry applications.

Scientific Research Applications

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- Methyl (E)-4-(4-chlorophenyl)-4-oxobut-2-enoate and Methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate (): Structural Differences: The 2,4-dimethylphenyl group is replaced with halogen atoms (Cl, Br) at the para position. Impact: Halogens introduce electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated system. Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine. Synthesis: Prepared via analogous Friedel-Crafts acylation using chlorobenzene or bromobenzene derivatives .

Hydroxyl and tert-Butyl Substitutions

- Methyl (E)-4-(4-hydroxyphenyl)-4-oxobut-2-enoate (): Structural Differences: A hydroxyl group replaces the methyl groups on the aromatic ring.

- Methyl (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate (): Structural Differences: A bulky tert-butyl group is present at the para position.

Iodo-Substituted Analog

- Methyl (2E)-4-(4-iodophenyl)-4-oxobut-2-enoate (): Molecular Formula: C₁₁H₉IO₃ (vs. C₁₃H₁₄O₃ for the target compound). Impact: Iodine’s heavy atom effect may influence spectroscopic properties (e.g., X-ray diffraction) and reactivity in halogen-exchange reactions .

Ester Group Variations

- Ethyl (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate (): Structural Differences: Ethyl ester replaces the methyl ester. Impact: Longer alkyl chains may alter lipophilicity and metabolic stability, relevant in drug design.

- (Z)-Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate (): Structural Differences: Additional hydroxyl group at the β-position and Z-configuration.

Functional Group Additions or Modifications

- Methyl (E)-4-(diethylamino)-4-oxobut-2-enoate (): Structural Differences: A diethylamino group replaces the aromatic ring. Impact: Introduces basicity and electron-donating effects, altering reactivity in Michael additions.

- 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (): Structural Differences: Aniline-derived amide replaces the ester group. Impact: Converts the compound into a biochemical reagent with hydrogen-bonding capabilities .

Biological Activity

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered interest in various biological and chemical research domains. Its structure features a methyl ester and a ketone group, which contribute to its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 70-72 °C |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow to orange liquid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites that can modulate cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models.

- Antimicrobial Effects : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains.

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in breast and lung cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.

- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Antioxidant Potential : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation reaction between 2,4-dimethylacetophenone and methyl acrylate, followed by isomerization to stabilize the (2E)-configuration. Key optimization steps include:

- Temperature control (0–5°C) during acylation to minimize side reactions.

- Use of Lewis acids (e.g., AlCl₃) as catalysts .

- Isomerization via base-mediated equilibration (e.g., K₂CO₃ in methanol) to favor the thermodynamically stable (2E)-form .

Q. Which analytical techniques are most effective for verifying the purity and stereochemistry of this compound?

- Methodological Answer :

- HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., Z-isomer or unreacted precursors) .

- 1H/13C NMR : To confirm the α,β-unsaturated ester moiety (δ ~6.3 ppm for the trans-vinylic proton) and aromatic substituents .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for structure refinement .

Q. How can researchers address challenges related to the compound’s stability under varying storage conditions?

- Methodological Answer :

- Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the ester group.

- Monitor degradation via periodic TLC or HPLC, particularly in hygroscopic solvents (e.g., DMSO) .

- Use non-aqueous titration methods (e.g., Karl Fischer for trace water analysis) to assess solvent purity .

Advanced Research Questions

Q. What computational tools are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

- Crystal packing analysis : ORTEP-III visualizes intermolecular interactions (e.g., π-stacking of aromatic rings) .

Q. How can structural analogs of this compound be designed to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl or NO₂) to alter electronic effects. For example, replacing methyl with chlorine improves electrophilicity .

- Toxicity screening : Use in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally related compounds like Amitraz derivatives, which share the 2,4-dimethylphenyl motif .

Q. What strategies resolve contradictions in reported spectral data for this compound across different studies?

- Methodological Answer :

- Cross-validation : Compare NMR data with certified reference standards or databases (e.g., PubChem or EPA DSSTox) .

- Dynamic NMR experiments : Resolve rotational barriers or conformational equilibria affecting peak splitting .

- Meta-analysis : Reconcile discrepancies by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d6) and referencing internal standards (e.g., TMS) .

Q. What experimental protocols are recommended for studying the compound’s reactivity in multicomponent reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.